molecular formula C18H30BN3O4 B1397965 tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate CAS No. 877399-31-0

tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate

Cat. No.: B1397965
CAS No.: 877399-31-0
M. Wt: 363.3 g/mol
InChI Key: DOHIZYSNAUZWCR-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate is a high-value boronic ester pinacol ester intermediate designed for advanced pharmaceutical research and organic synthesis. This compound integrates an azetidine scaffold, a pyrazole ring, and a boronate ester functional group, making it a versatile building block in medicinal chemistry . The core research value of this reagent lies in its application in Suzuki-Miyaura cross-coupling reactions , a powerful method for carbon-carbon bond formation. The boronate ester group reacts efficiently with various aryl and vinyl halides, enabling the modular synthesis of complex molecules and the exploration of structure-activity relationships (SAR) in drug discovery programs . The presence of both the azetidine and pyrazole heterocycles is particularly significant, as these motifs are frequently employed to fine-tune the physicochemical properties, metabolic stability, and binding affinity of drug candidates . The molecule is strategically functionalized with a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen. This group enhances the compound's stability during synthetic transformations and can be readily removed under mild acidic conditions, allowing for selective downstream functionalization of the azetidine ring . Researchers are advised that this product is intended For Research Use Only and is not for diagnostic or therapeutic applications. The compound should be stored sealed in a dry environment at 2-8°C . As a handling precaution, personal protective equipment should be worn, and exposure to sparks and heat should be avoided .

Properties

IUPAC Name

tert-butyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BN3O4/c1-16(2,3)24-15(23)21-9-13(10-21)11-22-12-14(8-20-22)19-25-17(4,5)18(6,7)26-19/h8,12-13H,9-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHIZYSNAUZWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CN(C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106277
Record name 1,1-Dimethylethyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]-1-azetidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877399-31-0
Record name 1,1-Dimethylethyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877399-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Drug Development

Tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate is explored for its potential as a drug candidate due to its ability to interact with biological targets. The incorporation of the dioxaborolane moiety enhances its solubility and bioavailability.

Case Study: Arginase Inhibitors

Recent studies have indicated that derivatives of this compound can serve as arginase inhibitors. Arginase is an enzyme involved in the urea cycle and has implications in cancer therapy and immune modulation. For instance, a synthesized analogue demonstrated inhibition activity against human arginase with an IC50 value of 223 nM, showcasing the potential therapeutic applications of such compounds in managing diseases related to arginine metabolism .

Catalysis

The compound's boron-containing structure makes it suitable for use as a catalyst in various organic reactions. Boron compounds are known to facilitate reactions such as cross-coupling and C-H activation.

Synthesis Methodology

In synthetic organic chemistry, this compound can be synthesized through a multi-step process involving:

  • Formation of the azetidine ring.
  • Introduction of the pyrazole moiety.
  • Functionalization with the dioxaborolane group.

These steps allow for precise control over the molecular architecture, enabling tailored properties for specific catalytic applications.

Material Science

In material science, this compound can be utilized in the development of new polymers and materials due to its unique structural features. Its ability to form coordination complexes with metals opens avenues for creating novel materials with enhanced mechanical and thermal properties.

Summary of Applications

Application AreaDescriptionCase Studies/Examples
Medicinal ChemistryPotential drug development targeting arginase inhibitionArginase inhibitors with IC50 values demonstrating efficacy
CatalysisUsed as a catalyst in organic reactions due to boron functionalitySynthesis methodologies involving cross-coupling reactions
Material ScienceDevelopment of new polymers and materials with enhanced propertiesCoordination complexes for advanced material applications

Comparison with Similar Compounds

Key Structural Features :

  • Azetidine ring : A four-membered saturated nitrogen heterocycle, providing conformational rigidity.
  • Boc protection : Enhances stability and solubility in organic solvents.
  • Pinacol boronate ester : Enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis .

Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly for constructing biaryl or alkyl-aryl bonds in kinase inhibitors and other bioactive molecules. Its boronate ester group facilitates late-stage functionalization under palladium catalysis .

Comparison with Structural Analogs

Azetidine Derivatives with Varying Pyrazole Substituents

Several analogs synthesized via Pd-catalyzed Suzuki-Miyaura coupling (Table 1) highlight the impact of substituents on yield and reactivity:

Table 1: Comparison of Azetidine-Pyrazole Boronate Esters

Compound Name Substituent on Pyrazole Synthesis Yield Key Properties/Applications Reference
Target Compound None (methyl linker) Not reported Cross-coupling reagent; Stable at 2–8°C under inert atmosphere
tert-Butyl 3-[4-(2-methylphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5c) 2-Methylphenyl 70% Intermediate for amino acid derivatives; yellow oil
tert-Butyl 3-[4-(4-methoxyphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5d) 4-Methoxyphenyl 80% Higher yield due to electron-donating group; yellow oil
tert-Butyl 3-[4-(2-methoxyphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5f) 2-Methoxyphenyl 29% Lower yield due to steric hindrance; yellow oil

Key Observations :

  • Substituent Position : Para-substituted aryl groups (e.g., 5d) yield higher reaction efficiencies (80%) compared to ortho-substituted analogs (e.g., 5f, 29%) due to reduced steric hindrance .
  • Electronic Effects : Electron-donating groups (e.g., methoxy in 5d) enhance coupling efficiency, while electron-withdrawing groups may require optimized conditions.

Boronate Esters with Alternative Heterocyclic Cores

Table 2: Boronate Esters with Diverse Heterocycles

Compound Name Core Structure Key Features Applications Reference
Target Compound Azetidine Methyl linker between azetidine and pyrazole Drug discovery intermediates
3-{[4-(Tetramethyl-dioxaborolan-2-yl)pyrazol-1-yl]methyl}pyridine Pyridine Aromatic nitrogen base; no Boc protection GPR40 activators; 95% purity
tert-Butyl 4-[4-(pinacol boronate)pyrazol-1-yl]piperidine-1-carboxylate Piperidine Six-membered ring; enhanced conformational flexibility Kinase inhibitor synthesis
Baricitinib Impurity 31 (Cyanomethyl derivative) Azetidine Cyanomethyl group at azetidine C3 Pharmaceutical impurity; 97.6% yield

Key Observations :

  • Functional Groups: The cyanomethyl group in Baricitinib Impurity 31 introduces electrophilic character, altering reactivity compared to the target compound’s unmodified methyl linker .

Stability :

  • The target compound requires storage at 2–8°C under inert atmosphere, indicating sensitivity to moisture and oxidation .
  • Analogs like 5c–5f are reported as stable yellow oils, suggesting similar handling requirements .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the azetidine core. Key steps include:

  • Borylation : Installing the tetramethyl-1,3,2-dioxaborolan-2-yl group via Miyaura borylation (e.g., using Pd catalysts like Pd(dppf)Cl₂) .
  • Coupling Reactions : Alkylation or nucleophilic substitution to attach the pyrazole-methyl moiety to the azetidine ring. DMAP and triethylamine in dichloromethane at 0–20°C are common for activating intermediates .
  • Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane. For higher purity (>98%), recrystallization in methanol or acetonitrile is recommended .
Critical Parameters Conditions/Reagents
Borylation CatalystPd(dppf)Cl₂, Pd(OAc)₂ with ligands
Solvent for CouplingDichloromethane, THF
Purification MethodColumn chromatography (EtOAc/hexane)

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine, pyrazole, and boronate ester groups. Look for tert-butyl singlet (~1.4 ppm) and pyrazole protons (~7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₈H₂₈BN₃O₄ requires [M+H]⁺ = 362.1956) .
  • X-ray Crystallography : Resolve stereochemistry and confirm boron coordination geometry (if crystalline) .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • Hazard Mitigation : Avoid ignition sources (P210) and use fume hoods due to potential boronate ester reactivity .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the boronate ester group influence reactivity in cross-coupling reactions?

Methodological Answer: The tetramethyl-1,3,2-dioxaborolan-2-yl group enables Suzuki-Miyaura couplings. Key factors:

  • Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dtbpf) with K₂CO₃ or CsF as base in THF/water mixtures .
  • Regioselectivity : Steric hindrance from the azetidine ring may slow transmetallation; microwave-assisted heating (80–100°C) improves yields .
Optimization Tips Example Conditions
Base SelectionCsF for moisture-sensitive substrates
Ligand EffectsSPhos enhances sterically hindered couplings
Solvent SystemTHF:H₂O (3:1) with degassing

Q. How can conflicting NMR data for diastereomers be resolved?

Methodological Answer:

  • Variable Temperature NMR : Cool to –40°C to slow conformational exchange and split overlapping peaks .
  • Chiral Derivatization : React with Mosher’s acid chloride to differentiate enantiomers via ¹⁹F NMR .
  • Computational Modeling : Compare experimental shifts with DFT-calculated spectra (e.g., Gaussian 09) .

Q. What strategies address low yields in azetidine functionalization?

Methodological Answer:

  • Activation of Azetidine : Use Boc-protected intermediates to stabilize the ring during alkylation. Deprotection with TFA/CH₂Cl₂ (1:4) .
  • Alternative Reagents : Replace traditional alkyl halides with Mitsunobu conditions (DIAD, PPh₃) for stereocontrol .
  • Microwave Synthesis : Reduce reaction times from 24h to 2h with controlled temperature .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported catalytic efficiencies for Suzuki couplings?

Methodological Answer: Variations arise from:

  • Substrate Steric Effects : Bulkier aryl halides reduce turnover. Pre-activate the boronate with KOtBu to enhance reactivity .
  • Pd Catalyst Purity : Use freshly prepared Pd sources to avoid deactivation by phosphine oxidation.
  • Validation : Reproduce reactions under inert atmosphere (Ar/N₂) and compare with literature protocols .

Application-Oriented Questions

Q. What are the compound’s applications in medicinal chemistry?

Methodological Answer:

  • Proteolysis-Targeting Chimeras (PROTACs) : The boronate ester serves as a warhead for targeting kinases or E3 ligases .
  • Prodrug Design : Hydrolyze the Boc group in vivo to release active azetidine-containing drugs .

Q. How to design stability studies for long-term storage?

Methodological Answer:

  • Accelerated Degradation : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition (e.g., boronate hydrolysis to boronic acid) .
  • Stabilizers : Add 1% w/w BHT to inhibit oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate

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